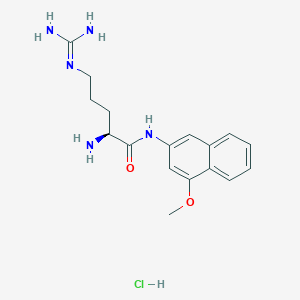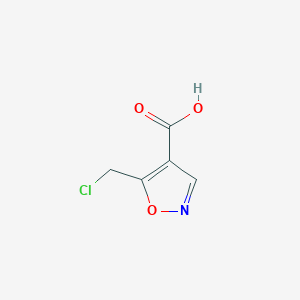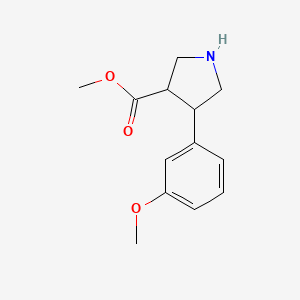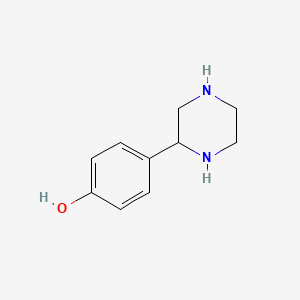
4-(Piperazin-2-yl)phenol
Overview
Description
“4-(Piperazin-2-yl)phenol” is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O/c13-9-3-1-8(2-4-9)10-7-11-5-6-12-10/h1-4,10-13H,5-7H2 .Physical And Chemical Properties Analysis
“this compound” has a density of 1.106g/cm3 . It has a boiling point of 356.2ºC at 760 mmHg and a melting point of 204ºC . The compound has a flash point of 166.2ºC .Scientific Research Applications
Electrochemical Synthesis and Applications
The electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives has been studied, revealing a unique method for synthesizing bisindolyl-p-quinone derivatives. This process is characterized by its regioselective addition of indoles to electrochemically generated quinone imines, producing compounds with potential applications in various fields, including materials science and pharmaceuticals (Amani, Khazalpour, & Nematollahi, 2012).
Synthesis of Complexes with Phenol Based Ligands
A study on the synthesis of copper(II), nickel(II), and zinc(II) acetate complexes derived from phenol-based ligands highlights the impact of p-substituents on the complexes' spectral, magnetic, and electrochemical properties. This research opens up avenues for the development of novel coordination compounds with potential uses in catalysis, material science, and medicinal chemistry (Bharathi et al., 2007).
Antitumor Applications
The pharmacological exploration of phenothiazine antipsychotics for developing novel antitumor agents has shown that derivatives like A4 exhibit significant antitumor activities. This includes inducing apoptosis and autophagy in cancer cells, suggesting the potential of 4-(piperazin-1-yl)phenol derivatives in cancer therapy (Wu et al., 2016).
DNA/Protein Binding and Anticancer Activity
Research into Schiff base coordinated copper(II) complexes has revealed their potential in binding with DNA/protein and exhibiting in vitro anticancer activity. These studies not only demonstrate the biological relevance of such complexes but also their therapeutic potential against cancer (Manna et al., 2019).
Corrosion Inhibition
Studies on the inhibitive action of synthesized benzimidazole derivatives, including those with a piperazinyl group, on corrosion of steel in acidic environments have shown high efficiency. This illustrates the practical applications of 4-(piperazin-1-yl)phenol derivatives in industrial maintenance and protection (Yadav et al., 2016).
Anticancer and Molecular Docking Investigations
The synthesis of heterocyclic compounds using 4-(piperazin-1-yl)phenol derivatives and their evaluation against bone cancer cell lines showcase the potential of these compounds in bone cancer treatment. Molecular docking studies further emphasize their utility in designing targeted therapies (Lv et al., 2019).
Mechanism of Action
Target of Action
Piperazine derivatives have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis . They have also been used in the synthesis of antimicrobial agents .
Mode of Action
Piperazine derivatives have been synthesized via cyclization of 1,2-diamine derivatives with sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Biochemical Pathways
Piperazine derivatives have been associated with a wide range of biological and pharmaceutical activities .
Pharmacokinetics
A study on norfloxacin derivatives modified at c-7 of the piperazine ring showed promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .
Action Environment
Safety data sheets suggest that it should be stored in a dry place and in a closed container .
Safety and Hazards
properties
IUPAC Name |
4-piperazin-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-9-3-1-8(2-4-9)10-7-11-5-6-12-10/h1-4,10-13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASIFHOHGBPKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587672 | |
| Record name | 4-(Piperazin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
783251-37-6 | |
| Record name | 4-(Piperazin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




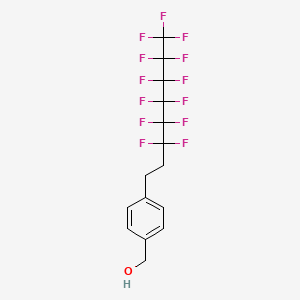



![4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine](/img/structure/B1602558.png)


